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Compound of Interest

Compound Name: 5-(4-Formylphenyl)nicotinic acid

Cat. No.: B112788 Get Quote

An In-depth Technical Guide to 5-(4-
Formylphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(4-Formylphenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a bifunctional

organic compound of interest in medicinal chemistry and materials science. Its structure,

incorporating both a carboxylic acid and an aldehyde functional group, presents a versatile

scaffold for the synthesis of more complex molecules, including potential therapeutic agents

and functional materials. This technical guide provides a comprehensive overview of the

chemical structure, properties, and synthesis of 5-(4-Formylphenyl)nicotinic acid, tailored for

professionals in research and drug development.

Chemical Structure and Properties
5-(4-Formylphenyl)nicotinic acid, with the CAS Number 566198-28-5, possesses a

molecular formula of C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol . The structure

features a nicotinic acid core substituted at the 5-position with a 4-formylphenyl group.

Structure:

Systematic IUPAC Name: 5-(4-Formylphenyl)pyridine-3-carboxylic acid
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A summary of its key physicochemical properties is presented in the table below.

Property Value Reference

Molecular Formula C₁₃H₉NO₃

Molecular Weight 227.22 g/mol

CAS Number 566198-28-5

Melting Point 231 °C

Appearance Solid (predicted)

Solubility

Limited data available.

Expected to be soluble in

organic solvents like DMSO

and DMF.

Note: Some properties are predicted based on the structure and data for similar compounds

due to limited experimental data in public literature.

Synthesis of 5-(4-Formylphenyl)nicotinic Acid
The primary synthetic route to 5-(4-Formylphenyl)nicotinic acid and its analogs is through

palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This

reaction forms a carbon-carbon bond between a pyridine derivative and a phenylboronic acid

derivative.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 5-arylnicotinic acids, which can

be adapted for the synthesis of 5-(4-Formylphenyl)nicotinic acid.

Materials:

5-Bromonicotinic acid

4-Formylphenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

Solvent (e.g., a mixture of Dimethylformamide (DMF) and water, or Toluene/Ethanol)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-

formylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove

oxygen.

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to

dissolve the reactants. Subsequently, add the palladium catalyst (typically 1-5 mol%).

Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the

reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS). The reaction is typically complete within 12-24 hours.

Work-up:

Cool the reaction mixture to room temperature.

If a solid precipitates, filter the mixture. If not, dilute with water and acidify with a dilute acid

(e.g., 1M HCl) to precipitate the product.

Collect the solid product by filtration and wash with water.

The aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate) to recover

any dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol/water) or by column chromatography on silica gel.
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Logical Workflow for Synthesis:

Below is a Graphviz diagram illustrating the logical workflow for the synthesis of 5-(4-
Formylphenyl)nicotinic acid via the Suzuki-Miyaura coupling.
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Caption: Logical workflow for the synthesis of 5-(4-Formylphenyl)nicotinic acid.

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 5-(4-Formylphenyl)nicotinic acid are not readily

available in the public domain, the expected spectral characteristics can be predicted based on

its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region

(δ 7.5-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) will be the most

deshielded, followed by the proton at position 2, and then the proton at position 4.

Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.5-8.0

ppm), characteristic of a 1,4-disubstituted benzene ring.

Aldehyde Proton: A singlet is expected in the downfield region (δ 9.5-10.5 ppm).
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Carboxylic Acid Proton: A broad singlet is expected, typically in the very downfield region (δ

12.0-13.0 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbons: Two signals are expected in the downfield region: one for the carboxylic

acid carbon (δ 165-175 ppm) and one for the aldehyde carbon (δ 190-200 ppm).

Aromatic Carbons: Signals for the carbon atoms of the pyridine and phenyl rings are

expected in the range of δ 120-155 ppm.

IR (Infrared) Spectroscopy:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-

3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption band is expected around 1700-1725

cm⁻¹.

C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands are expected in the

1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) would be expected at m/z = 227.

Potential Biological Activity and Signaling Pathways
While no specific biological studies on 5-(4-Formylphenyl)nicotinic acid have been

published, its structural similarity to nicotinic acid suggests potential for interaction with nicotinic

acid receptors, such as GPR109A. Nicotinic acid is known to modulate lipid metabolism and

has anti-inflammatory effects.

The introduction of the 4-formylphenyl group could modulate the binding affinity and selectivity

for various biological targets. The aldehyde functionality also provides a reactive handle for the
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formation of Schiff bases with amine residues in proteins, opening possibilities for covalent

modification of target proteins.

Further research is required to elucidate the specific biological activities and mechanisms of

action of this compound. A hypothetical signaling pathway that could be investigated, based on

the known pharmacology of nicotinic acid, is the GPR109A-mediated pathway.

Hypothetical Signaling Pathway Investigation:
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Caption: Hypothetical GPR109A signaling pathway for investigation.
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Conclusion
5-(4-Formylphenyl)nicotinic acid is a compound with significant potential for applications in

medicinal chemistry and drug discovery. Its synthesis is accessible through established cross-

coupling methodologies. While detailed experimental data on its properties and biological

activity are currently limited, its structural features suggest it as a valuable building block for the

development of novel compounds with potential therapeutic applications. Further research into

its characterization and biological evaluation is warranted to fully explore its potential. This

guide provides a foundational resource for researchers embarking on studies involving this

promising molecule.

To cite this document: BenchChem. [5-(4-Formylphenyl)nicotinic acid chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112788#5-4-formylphenyl-nicotinic-acid-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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